5,6,7,8-Tetrahydro-2-naphthoic acid 5,6,7,8-Tetrahydro-2-naphthoic acid 5,6,7,8-tetrahydro-2-naphthoic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group. It is a member of tetralins and a monocarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 1131-63-1
VCID: VC20974607
InChI: InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
SMILES: C1CCC2=C(C1)C=CC(=C2)C(=O)O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

5,6,7,8-Tetrahydro-2-naphthoic acid

CAS No.: 1131-63-1

Cat. No.: VC20974607

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-2-naphthoic acid - 1131-63-1

Specification

Description 5,6,7,8-tetrahydro-2-naphthoic acid is a monocarboxylic acid that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a carboxylic acid group. It is a member of tetralins and a monocarboxylic acid.
CAS No. 1131-63-1
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
Standard InChI Key RSWXAGBBPCRION-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)C(=O)O
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)C(=O)O
Appearance Assay:≥99%A crystalline solid
Melting Point 155.5 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator